molecular formula C16H20N7O6PS B560045 Baricitinib phosphate CAS No. 1187595-84-1

Baricitinib phosphate

Cat. No.: B560045
CAS No.: 1187595-84-1
M. Wt: 469.4 g/mol
InChI Key: FBPOWTFFUBBKBB-UHFFFAOYSA-N
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Description

Baricitinib phosphate is a pharmaceutical compound used primarily in the treatment of rheumatoid arthritis and other autoimmune diseases. It functions as an inhibitor of Janus kinase enzymes, which play a crucial role in the signaling pathways that regulate immune responses and inflammation .

Mechanism of Action

Target of Action

Baricitinib phosphate primarily targets the Janus kinases (JAKs), specifically JAK1 and JAK2 . These kinases are intracellular enzymes that play a crucial role in pro-inflammatory signaling pathways . Overactive JAKs have been implicated in autoimmune disorders, such as rheumatoid arthritis .

Mode of Action

This compound acts as a selective, reversible inhibitor of JAK1 and JAK2 . By inhibiting the actions of JAK1 and JAK2, baricitinib attenuates JAK-mediated inflammation and immune responses . This interaction results in the modulation of signals from cytokines and growth factor receptors involved in inflammation and immune cell function .

Biochemical Pathways

This compound affects several biochemical pathways. It downregulates key cytokines that are upregulated in patients with systemic lupus erythematosus (SLE) and may play a role in a multitargeted mechanism beyond the interferon (IFN) signature . The affected pathways include the IFN-alpha/gamma, JAK-signal transducer and activator of transcription 3 (STAT3), and nuclear factor kappa B (NF-κB) pathways .

Pharmacokinetics

This compound demonstrates dose-linear and time-invariant pharmacokinetics, with low oral-dose clearance (17 L/h) and minimal systemic accumulation observed following repeat dosing . The mean renal clearance of baricitinib was determined to be approximately 2 L/h . The effect of a high-fat meal on baricitinib pharmacokinetics was found to be insignificant .

Result of Action

The molecular and cellular effects of this compound’s action include the significant reduction of C-C motif chemokine ligand (CCL) 19, C-X-C motif chemokine ligand (CXCL) 10, tumour necrosis factor alpha (TNF-α), TNF receptor superfamily member (TNFRSF)9/CD137, PD-L1, IL-6 and IL-12β in patients treated with baricitinib . Baricitinib also suppressed JAK/STAT3 pathway activity and colony-stimulating factor 1 (CSF-1) expression in cultured neuronal cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known that the efficacy of baricitinib can be influenced by the patient’s health status and the presence of other medications

Safety and Hazards

Baricitinib phosphate should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Baricitinib has been repurposed as a potential treatment for COVID-19 . The current study has been carried out to understand the structural and chemical properties of this molecule . Future therapies must be designed for improvement of the symptoms of dry eyes and dry mouth, extraglandular disease, and fatigue and cognitive deficits .

Biochemical Analysis

Biochemical Properties

Baricitinib phosphate interacts with various biomolecules, primarily enzymes like JAK1 and JAK2 . These enzymes play a crucial role in pro-inflammatory signaling pathways . Overactive JAKs have been implicated in autoimmune disorders, such as rheumatoid arthritis . By inhibiting the actions of JAK1 and JAK2, this compound attenuates JAK-mediated inflammation and immune responses .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it significantly reduces key cytokines that are upregulated in patients with SLE .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . By inhibiting JAK1 and JAK2, this compound blocks cytokine signaling, which is a crucial part of the immune response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has shown to have a strong effect on cytokine dysregulation in SLE patients at baseline, with significant reductions observed at week 12 .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown to effectively attenuate autoimmune features including renal inflammation in lupus-prone mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors in the JAK-STAT signaling pathway . This interaction can lead to effects on metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of baricitinib phosphate involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions typically involve the use of solvents such as methanol and phosphate buffer, with precise control over temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. High-performance liquid chromatography is often employed to monitor the purity of the final product and identify any impurities that may arise during the synthesis .

Chemical Reactions Analysis

Types of Reactions

Baricitinib phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties. These derivatives are often studied to understand their potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Baricitinib phosphate is unique in its high selectivity for Janus kinase 1 and Janus kinase 2, which allows for targeted inhibition of these enzymes with fewer off-target effects. This selectivity contributes to its efficacy and safety profile in treating autoimmune diseases .

Properties

IUPAC Name

2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O2S.H3O4P/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14;1-5(2,3)4/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20);(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPOWTFFUBBKBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N7O6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657980
Record name Phosphoric acid--{1-(ethanesulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187595-84-1
Record name Baricitinib phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187595841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid--{1-(ethanesulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BARICITINIB PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIB47S8NNB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile (7, 204 g, 550 mmol) in acetonitrile (5.1 L) and ethanol (1.6 L) was added a solution of phosphoric acid (67.4 g, 688 mmol, 1.25 equiv) in ethanol (800 mL) slowly over 30 min at 70° C. The resulting reaction mixture was stirred at 70° C. for 2 h before being gradually cooled to room temperature with stirring for overnight. The solids were collected by filtration, washed with acetonitrile (160 mL) and dried in vacuum oven at 45° C. for 6 h to afford 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile phosphoric acid salt (240 g, 258.2 g theoretical, 93% yield) as a white solid. For final product: 1H NMR (300 MHz, d6-DMSO) δ 1.25 (t, 3H), 3.25 (q, 2H), 3.75 (s, 2H), 4.20 (d, 2H), 4.61 (d, 2H), 7.10 (d, 1H), 7.60 (dd, 1H),8.50 (s, 1H), 8.70 (s, 1H), 8.95 (s, 1H), 12.2 (bs, 1H); MS: m/z calcd. 372.12; found: 372.0.
Quantity
67.4 g
Type
reactant
Reaction Step One
Quantity
5.1 L
Type
solvent
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile (14, 471.2 g, 1268.6 mmol) in acetonitrile (10.86 L) and ethanol (3.75 L) was added an 85% aqueous solution of phosphoric acid (H3PO4, 191.6 g, 1661.7 mmol, 1.31 equiv) in ethanol (EtOH, 1.68 L) slowly over 50 min at 70° C. The resulting reaction mixture was cooled down to room temperature slowly and stirred at room temperature for overnight. The solids were collected by filtration and washed with acetonitrile (500 mL). The resulting wet cake was then suspended in ethanol (EtOH, 7.0 L) before being treated with an aqueous 85% solution of phosphoric acid (H3PO4, 95.1 g, 824.6 mmol, 0.65 equiv) in ethanol (EtOH, 1.23 L) at room temperature. The resulting mixture was then warmed to reflux and stirred at reflux for 1 h before being cooled down to room temperature slowly and stirred at room temperature for overnight. The solids were collected by filtration, washed with ethanol (2 L) and heptane/ethanol (v/v 2/1, 2.1 L), and dried in vacuum oven at 40° C. for overnight to afford 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile phosphate salt (534.8 g, 595.5 g theoretical, 89.8% yield) as white crystalline solids. For phosphate salt: mp: 187° C.; elemental analysis for C16H20N7O6PS, Calcd: C, 40.94; H, 4.29; N, 20.89; P, 6.60; S, 6.83; Found: C, 40.65; H, 4.22; N, 20.71; P, 6.53; S, 6.95; FTIR (vmax, cm−1): 3123 (—CH—), 2254 (CN), 1627 and 1441 (heteroaromatic C═N ), 1600 and 1559 (heteroaromatic C═C), 1312 (—SO2—); 1H NMR (DMSO-d6, 300 MHz) 6 12.19 (s, 1H), 8.94 (s, 1H), 8.71 (s, 1H), 8.48 (s, 1H), 7.62 (dd, 1H, J=3.5, 2.3 Hz), 7.08 (dd, 1H, J=3.6, 1.5 Hz), 4.60 (d, 2H, J=9.3, 9.2 Hz), 4.23 (d, 2H, J=9.3, 9.2 Hz), 3.69 (s, 2H), 3.23 (q, 2H,J=7.2 Hz), 1.23 (t, 3H, J=7.3 Hz) ppm; 13C NMR (DMSO-d6, 75 MHz) δ 152.3, 150.9, 149.4, 140.0, 129.7, 127.1, 122.2, 116.8, 113.1, 100.1, 58.6, 56.1, 43.3, 26.9, 7.5 ppm; C16H17N7O2S (free base, MW, 371.42), LCMS (EI) m/e 372 (M++H).
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
191.6 g
Type
reactant
Reaction Step One
Quantity
10.86 L
Type
solvent
Reaction Step One
Quantity
3.75 L
Type
solvent
Reaction Step One
Quantity
1.68 L
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
95.1 g
Type
reactant
Reaction Step Two
Quantity
1.23 L
Type
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Reaction Step Two

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